N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide
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Overview
Description
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between a biphenyl aldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids like glacial acetic acid to increase the yield and reaction rate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(1Z)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific biphenyl and pyridine-3-carbohydrazide moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential pharmacological activities make it a compound of significant interest in various research fields .
Properties
CAS No. |
315206-93-0 |
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Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(Z)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N3O/c1-15(22-23-20(24)19-8-5-13-21-14-19)16-9-11-18(12-10-16)17-6-3-2-4-7-17/h2-14H,1H3,(H,23,24)/b22-15- |
InChI Key |
BKKHELONVBNZSN-JCMHNJIXSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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